molecular formula C10H12O5 B13595697 Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate

Cat. No.: B13595697
M. Wt: 212.20 g/mol
InChI Key: BBXCDEONXWOZCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexane and is characterized by the presence of two oxo groups on the cyclohexyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate typically involves the reaction of cyclohexane-1,3-dione with ethyl acrylate under basic conditions. The reaction proceeds via a Michael addition, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with specific pathways in biological systems.

Comparison with Similar Compounds

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be compared with other similar compounds such as:

  • Ethyl 2-oxocyclohexanecarboxylate
  • Ethyl 2,4-dioxocyclohexanecarboxylate
  • Ethyl 3-cyclohexyl-3-oxopropanoate

Uniqueness: The uniqueness of this compound lies in its specific arrangement of oxo groups and the ethyl ester, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various synthetic and research purposes.

Biological Activity

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}O4_4
  • CAS Number : 20201-26-7

This compound features a cyclohexane ring with two ketone groups and an ethyl ester functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

  • Gram-negative bacteria : The compound demonstrated moderate inhibitory effects comparable to standard antibiotics like ciprofloxacin.
  • Fungal pathogens : It also showed promising antifungal activity against pathogenic fungi.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Comparison Standard
Escherichia coli15Ciprofloxacin (20 mm)
Staphylococcus aureus12Ciprofloxacin (18 mm)
Candida albicans14Fluconazole (16 mm)

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies report that it can inhibit edema formation in animal models:

  • Edema Inhibition : Up to 64% inhibition was noted in experimental models, suggesting significant anti-inflammatory potential compared to the standard drug diclofenac (67% inhibition).

Case Studies

  • Study on Inhibition of Type III Secretion System (T3SS) :
    A recent study investigated the compound's ability to inhibit the T3SS in Enteropathogenic E. coli (EPEC). Results indicated that this compound reduced T3SS activity significantly, which is critical for the virulence of certain pathogens .
  • Synthesis and Evaluation of Derivatives :
    Further research involved synthesizing derivatives of this compound and evaluating their biological activities. Some derivatives exhibited enhanced antimicrobial and anti-inflammatory effects compared to the parent compound .

The mechanisms underlying the biological activities of this compound are not fully understood but are hypothesized to involve:

  • Disruption of bacterial cell membranes , leading to increased permeability and cell lysis.
  • Inhibition of specific metabolic pathways in pathogens, particularly those involved in virulence factors like T3SS.

Safety and Toxicity Profile

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate

InChI

InChI=1S/C10H12O5/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h8H,2-5H2,1H3

InChI Key

BBXCDEONXWOZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1C(=O)CCCC1=O

Origin of Product

United States

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